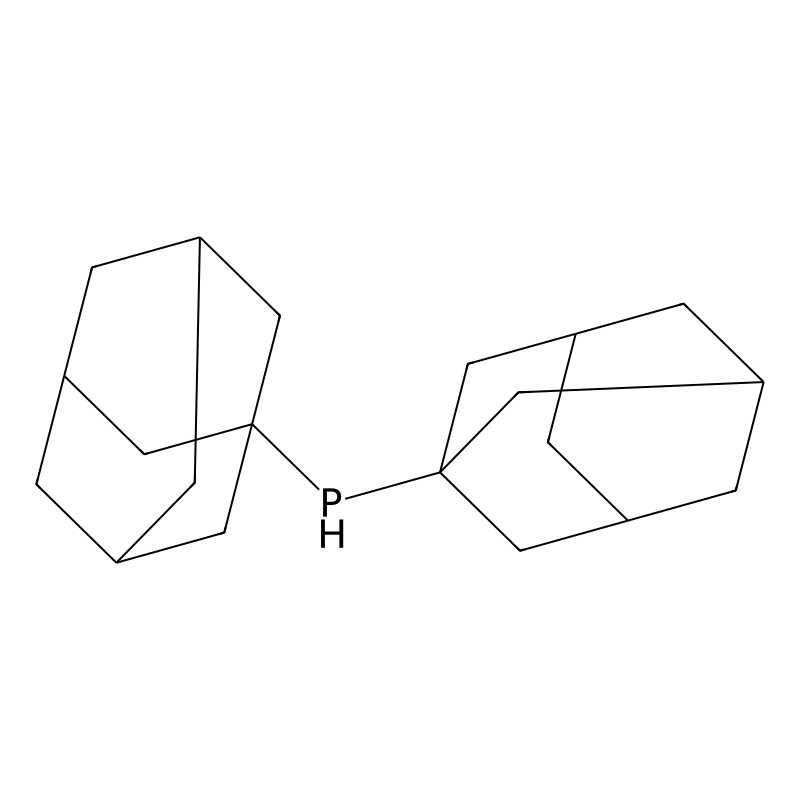

Di-1-adamantylphosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Coupling Reactions

DAP plays a crucial role in various cross-coupling reactions, forming new carbon-carbon bonds between different organic molecules. These reactions are fundamental in organic synthesis and are employed for the creation of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Here are some notable coupling reactions facilitated by DAP:

- Buchwald-Hartwig coupling: This reaction forms carbon-carbon bonds between aryl halides (molecules containing an aromatic ring and a halogen atom) and various nucleophiles (electron-rich species) such as amines, amides, and thiols.

- Suzuki-Miyaura coupling: This reaction couples organoboron compounds (molecules containing a boron atom bonded to an organic group) with various electrophiles (electron-deficient species) such as aryl halides and alkenes (molecules containing a carbon-carbon double bond).

- Stille coupling: This reaction forms carbon-carbon bonds between organotin reagents (molecules containing a tin atom bonded to an organic group) and various electrophiles, similar to the Suzuki-Miyaura coupling.

- Sonogashira coupling: This reaction couples terminal alkynes (molecules with a carbon-carbon triple bond at the end) with various aryl and vinyl halides.

- Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents (molecules containing a zinc atom bonded to an organic group) and various electrophiles.

- Heck reaction: This reaction utilizes alkenes to form carbon-carbon bonds with various aryl and vinyl halides.

- Hiyama coupling: This reaction couples organosilicon reagents (molecules containing a silicon atom bonded to an organic group) with various electrophiles.

The effectiveness of DAP in these reactions stems from its unique combination of steric and electronic properties. The bulky adamantyl groups (tricyclic cage structures) provide steric hindrance, controlling the reaction pathway and enhancing catalyst selectivity. Additionally, the phosphine group (P atom bonded to three H atoms) possesses electron-donating properties, facilitating the formation of the desired carbon-carbon bond.

Beyond Coupling Reactions

Apart from its role in coupling reactions, DAP also finds application in other areas of scientific research:

- Asymmetric catalysis: DAP can be employed in asymmetric catalysis, where it helps create molecules with a specific handedness (chirality), crucial for developing pharmaceuticals and other biologically active compounds.

- Organometallic chemistry: DAP participates in organometallic reactions involving compounds containing metal-carbon bonds, contributing to the study and development of new catalysts and materials.

Di-1-adamantylphosphine is an organophosphorus compound characterized by its unique structure, which includes two adamantyl groups attached to a phosphorus atom. Its molecular formula is CHP, and it has a molecular weight of 302.43 g/mol. The compound is notable for its bulky adamantyl groups, which contribute to its steric properties and influence its reactivity and interactions in various chemical contexts .

Organophosphorus compounds can have varying degrees of toxicity. While specific data for di-1-adamantylphosphine is limited, it is advisable to handle it with care due to potential:

- Skin and eye irritation: Organophosphorus compounds can irritate upon contact.

- Acute toxicity: Ingestion or inhalation may be harmful.

The biological activity of di-1-adamantylphosphine is limited but noteworthy. It is classified as toxic if swallowed or in contact with skin, indicating potential hazards in handling . While specific biological applications are not extensively documented, its derivatives and related compounds have been explored for their catalytic properties in organic synthesis.

The synthesis of di-1-adamantylphosphine typically involves a multi-step reaction process. A common method includes:

- Reaction of Phosphorus Trichloride with Adamantane: This step often employs aluminum chloride as a catalyst, followed by heating to facilitate the reaction.

- Reduction Step: The resulting product can be reduced using lithium aluminum hydride in diethyl ether under heating conditions.

These methods yield di-1-adamantylphosphine with varying efficiencies, with reported yields of around 95% for the initial reaction and approximately 62% for the reduction step .

Di-1-adamantylphosphine has several applications in synthetic chemistry:

- Catalyst: It is utilized in palladium-catalyzed coupling reactions, particularly effective in processes involving aryl chlorides.

- Ligand: Its bulky structure makes it an excellent ligand for transition metal complexes, enhancing their reactivity in various organic transformations .

- Research Tool: It serves as a model compound for studying the reactivity and properties of phosphines in coordination chemistry.

Interaction studies involving di-1-adamantylphosphine focus on its role as a ligand in transition metal complexes. These studies reveal how the steric bulk of the adamantyl groups affects coordination geometry and reactivity. For example, complexes formed with palladium exhibit enhanced catalytic activity due to the unique electronic and steric properties imparted by di-1-adamantylphosphine .

Di-1-adamantylphosphine can be compared to other phosphines, particularly those with bulky substituents. Here are some similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tri-phenylphosphine | Three phenyl groups attached to phosphorus | High stability but less sterically hindered |

| Di-tert-butylphosphine | Two tert-butyl groups attached | Very bulky but less reactive than di-1-adamantylphosphine |

| Di-n-butylphosphine | Two n-butyl groups attached | Lower steric hindrance compared to di-1-adamantylphosphine |

| Di-isopropylphosphine | Two isopropyl groups attached | Moderate steric bulk affecting reactivity |

Uniqueness: Di-1-adamantylphosphine stands out due to its combination of high steric bulk from the adamantyl groups and its effective reactivity as a ligand in catalytic processes. This dual characteristic allows it to facilitate specific reactions that may be hindered or less efficient with other phosphines.

XLogP3

GHS Hazard Statements

H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (97.5%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant